
1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of 1H-pyrazole derivatives, including those with tert-butyl and methoxy groups, have been the focus of several studies. These compounds have been synthesized through various methods, including Claisen condensation and cyclization reactions. The structural features are confirmed using techniques such as IR, 1H NMR spectroscopy, mass spectrometry, and X-ray crystallography. Notably, these studies demonstrate the versatility of pyrazole derivatives in forming hydrogen-bonded dimers and exhibiting tautomeric properties (Wang et al., 2013).
Chemical Synthesis
The chemical synthesis of 1H-pyrazole derivatives, including efficient one-pot synthesis methods, highlights their potential in creating valuable intermediates for further chemical transformations. These methods are distinguished by their simplicity, operational ease, and the ability to yield a variety of pyrazole derivatives efficiently (Becerra et al., 2021).
Hydrogen Bonding and Crystal Structures
The study of hydrogen bonding and crystal structures in 1H-pyrazole derivatives reveals intricate patterns of molecular organization. These structures showcase how substituted pyrazoles can engage in diverse hydrogen-bonding interactions, leading to the formation of dimers, chains, and supramolecular structures. Such insights are crucial for understanding the material properties of these compounds and their potential applications in designing new materials (Abonía et al., 2007).
Potential Antitumor Agents
Some 1H-pyrazole derivatives have been explored for their potential as antitumor agents. Through a series of syntheses and screenings, certain compounds have shown promising activity against various cancer cell lines, suggesting their potential in medicinal chemistry and drug development. This research highlights the biological relevance of pyrazole derivatives and their role in developing new therapeutic agents (Abonía et al., 2011).
Small Molecule Fixation
The ability of certain pyrazole derivatives to participate in small molecule fixation, such as carbon dioxide, underscores their potential utility in environmental and synthetic chemistry applications. These reactions can lead to the formation of zwitterionic, bicyclic boraheterocycles, showcasing the versatility of pyrazole derivatives in catalysis and small molecule transformation processes (Theuergarten et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-tert-butyl-5-methoxy-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-8(12-5)11(10-7)9(2,3)4/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPAJGJTHFQGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




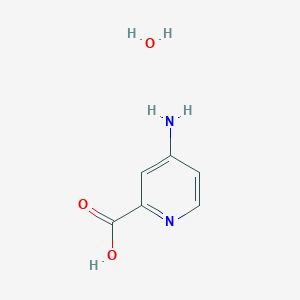
![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)
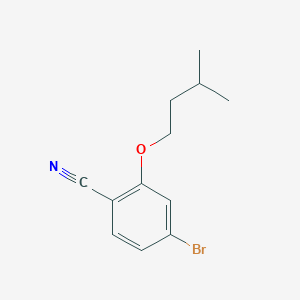

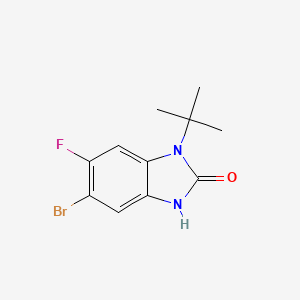
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)
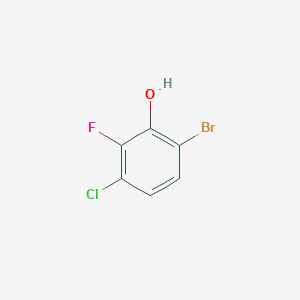

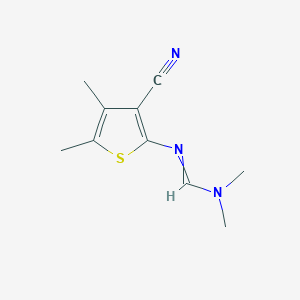
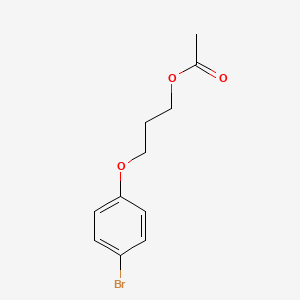

![3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378534.png)